molecular formula C12H21ClN2O2 B7928901 N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide

N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide

Cat. No.: B7928901
M. Wt: 260.76 g/mol
InChI Key: TVZDROWJFRSSFK-UHFFFAOYSA-N
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Description

N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide is a chloroacetamide derivative featuring a cyclohexyl ring substituted with an acetyl-ethyl-amino group at the 2-position and a chloroacetamide moiety. Its molecular formula is C₁₂H₂₀ClN₂O₂ (calculated from and ). The compound’s structure combines a lipophilic cyclohexyl group with a reactive chloroacetamide group, which is frequently associated with biological activity, including antimicrobial and receptor-binding properties .

Properties

IUPAC Name

N-[2-[acetyl(ethyl)amino]cyclohexyl]-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O2/c1-3-15(9(2)16)11-7-5-4-6-10(11)14-12(17)8-13/h10-11H,3-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZDROWJFRSSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1NC(=O)CCl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is prepared through a series of reactions, such as hydrogenation of benzene or cyclohexene.

    Introduction of the Acetyl-Ethyl-Amino Group: The cyclohexyl intermediate is then reacted with an acetyl-ethyl-amino reagent under controlled conditions to introduce the desired functional group.

    Chlorination and Amidation: The final step involves the chlorination of the intermediate, followed by amidation with chloroacetamide to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.

Scientific Research Applications

Pharmacological Applications

1.1. Central Nervous System Disorders
Research indicates that compounds similar to N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial in treating central nervous system (CNS) disorders. The modulation of GPCRs can lead to innovative therapies for conditions such as anxiety, depression, and schizophrenia .

1.2. Anti-inflammatory Properties
The compound has shown promise in the modulation of inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. Studies have demonstrated that derivatives of similar compounds can significantly reduce levels of interleukin-6 (IL-6) in immune cells, suggesting potential use in treating inflammatory diseases .

Case Studies and Research Findings

Study Objective Findings
Study on GPCR ModulatorsInvestigate new treatments for CNS disordersIdentified compounds similar to this compound as effective modulators .
Anti-inflammatory ResearchEvaluate effects on IL-6 levelsDemonstrated significant reduction in IL-6 release from treated immune cells .
SAR AnalysisOptimize compound efficacyRevealed critical structural components necessary for biological activity .

Mechanism of Action

The mechanism of action of N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function.

Comparison with Similar Compounds

Substituent Variations in the Cyclohexyl-Acetamide Family

The target compound belongs to a broader class of N-substituted cyclohexyl chloroacetamides. Key structural analogs and their differences are summarized below:

Compound Name Substituents on Amino Group Molecular Formula Key Properties/Applications Evidence Source
N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide Ethyl C₁₂H₂₀ClN₂O₂ Discontinued (supplier data)
N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide Methyl C₁₁H₁₈ClN₂O₂ Antimicrobial potential inferred
N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide Isopropyl C₁₃H₂₂ClN₂O₂ Supplier-listed; structural analog
N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide Cyclopropyl C₁₃H₂₀ClN₂O₂ Multiple suppliers; varied substituents
2-Chloro-N-cyclohexyl-acetamide None (simple cyclohexyl) C₈H₁₄ClNO Baseline for substituent effects

Key Observations :

  • Biological Activity : Methyl and ethyl analogs are frequently associated with antimicrobial activity, as seen in other chloroacetamide derivatives . The cyclopropyl variant may exhibit distinct receptor interactions due to steric effects .

Pharmacological Analogs: U-Drugs and Opioid Receptor Affinity

Compounds like U-47700 (2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl-acetamide) share structural similarities with the target compound but differ in aromatic substituents and amino groups. These "U-drugs" exhibit potent binding to μ-opioid receptors (MOR), with U-47700 showing 7.5× higher MOR affinity than morphine .

Antimicrobial Chloroacetamides

Chloroacetamide derivatives are widely studied for antimicrobial properties. For example:

  • N-Benzyl-2-(2,6-dichlorophenoxy)acetamide demonstrated protein-binding interactions in crystallographic studies .
  • Thiadiazole-chloroacetamide hybrids exhibited superior antifungal activity compared to antibacterial effects .
  • 2-Chloro-N-alkyl/aryl acetamides showed broad-spectrum activity against bacteria and fungi, attributed to the reactive chlorine atom and amide group .

The target compound’s chloroacetamide moiety positions it within this bioactive class, though empirical data on its efficacy is lacking.

Biological Activity

N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and related case studies.

Chemical Structure and Properties

This compound features a chloroacetamide moiety, which is known for its reactivity towards nucleophilic sites in proteins. The general structure can be represented as follows:

  • Chemical Formula : C12_{12}H18_{18}ClN1_{1}O1_{1}
  • Molecular Weight : 229.73 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in observed biological effects, including anti-inflammatory and analgesic properties .

Antiinflammatory Effects

Research indicates that compounds with chloroacetamido groups exhibit significant anti-inflammatory properties. For instance, a related compound, CWR-J02, demonstrated inhibition of intracellular glutaredoxin 1 (Grx1) activity, leading to decreased inflammatory gene transcription in microglial cells. This suggests that this compound may similarly modulate inflammatory responses through similar pathways .

Cytotoxicity and Apoptosis Induction

In vitro studies have shown that derivatives of chloroacetamides can induce apoptosis in cancer cell lines. For example, compounds structurally related to this compound were evaluated for their cytotoxic effects against various cancer cell lines, demonstrating varying levels of apoptosis induction .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedIC50 Value (μM)Reference
Anti-inflammatoryCWR-J0237
Apoptosis in MCF-7Compound 4b29.8%
Apoptosis in A549Compound 4b73.6%
Enzyme InhibitionVarious ChloroacetamidesNot specified

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